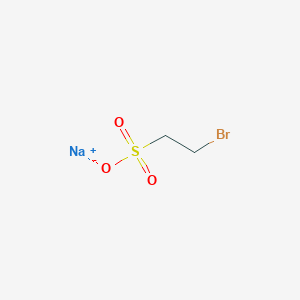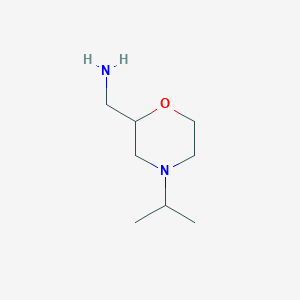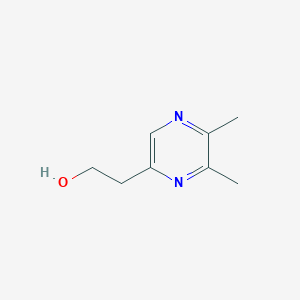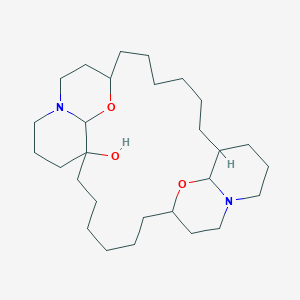
Demethylxestospongine B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Demethylxestospongine B is a natural product that is extracted from the marine sponge Xestospongia sp. It belongs to the xestospongin family of alkaloids and has been found to exhibit a wide range of biological activities. The compound has attracted the attention of researchers due to its potential therapeutic applications in various fields.
Applications De Recherche Scientifique
Inhibition of IP3-Mediated Calcium Release
Demethylxestospongine B, along with other xestospongins, has been identified as a potent blocker of IP3-mediated Ca2+ release from the endoplasmic reticulum. This suggests a mechanism independent of the IP3 effector site, marking xestospongins as a valuable tool for investigating IP3 receptors and Ca2+ signaling in various cell types (Gafni et al., 1997).
Structural Analysis and Isolation
The structure of demethylxestospongin B, along with other alkaloids, was identified in a New Caledonian sponge Xestospongia sp. This study detailed the nmr studies and comparisons with previously described products, contributing to the structural understanding of these compounds (Quirion et al., 1992).
Antifungal Activity
Demethylxestospongin B, among other xestospongins, exhibited modest antifungal activity against various fluconazole-resistant Candida spp. This highlights its potential role in addressing fungal resistance issues (Moon et al., 2002).
Implications in Epigenetic Research
While not directly linked to demethylxestospongine B, research around demethylating agents has shown significant progress in cancer therapy and epigenetics. For instance, studies have explored the potential of demethylating agents in altering the epigenome in cancer cells, providing a new strategy in anti-cancer therapy (E. Jost & O. Galm, 2007). Similarly, DNA demethylating agents have been observed to target colorectal cancer cells by inducing viral mimicry by endogenous transcripts, suggesting a novel anti-tumor mechanism (Roulois et al., 2015).
Propriétés
Numéro CAS |
144789-03-7 |
|---|---|
Nom du produit |
Demethylxestospongine B |
Formule moléculaire |
C28H50N2O3 |
Poids moléculaire |
462.7 g/mol |
Nom IUPAC |
9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontan-1-ol |
InChI |
InChI=1S/C28H50N2O3/c31-28-17-8-4-3-7-13-24-15-21-29-19-9-12-23(26(29)32-24)11-5-1-2-6-14-25-16-22-30(20-10-18-28)27(28)33-25/h23-27,31H,1-22H2 |
Clé InChI |
DAHFKODECRYGAQ-UHFFFAOYSA-N |
SMILES |
C1CCCC2CCN3CCCC(C3O2)(CCCCCCC4CCN5CCCC(C5O4)CC1)O |
SMILES canonique |
C1CCCC2CCN3CCCC(C3O2)(CCCCCCC4CCN5CCCC(C5O4)CC1)O |
Synonymes |
demethylxestospongin B demethylxestospongine B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



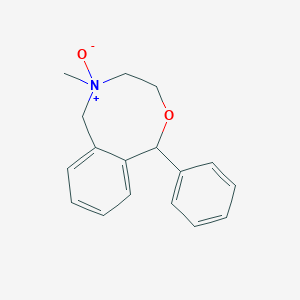
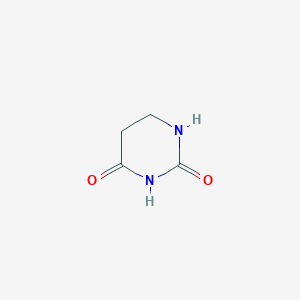
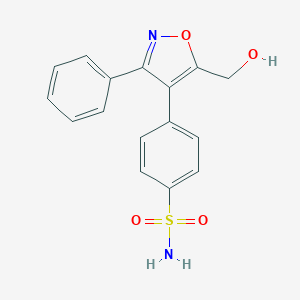
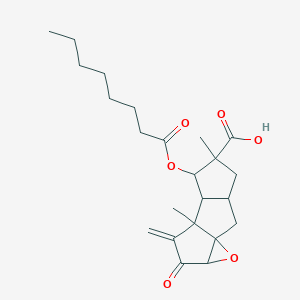
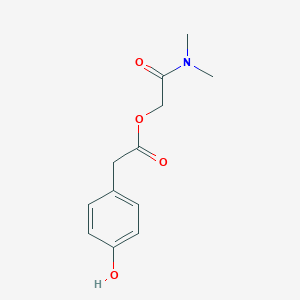
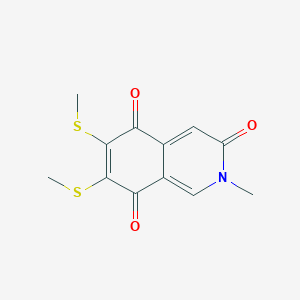
![[(2,6-Dimethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B119025.png)

![1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B119028.png)
![[(1R,2R,3R,4R,5S,6R)-2-amino-3,5-dihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B119033.png)
